![molecular formula C12H16N4O2 B3726874 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione
Overview
Description
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione, also known as DAPD, is a pyrimidine nucleoside analog that has been extensively studied for its potential use in antiviral and anticancer treatments. In
Mechanism of Action
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is a nucleoside analog that works by inhibiting the activity of viral reverse transcriptase, an enzyme that is essential for the replication of HIV and other viruses. 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is incorporated into the viral DNA during replication, which leads to the termination of viral DNA synthesis and the inhibition of viral replication.
Biochemical and Physiological Effects:
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has been shown to have low toxicity in vitro and in vivo, and has been well-tolerated in clinical trials. It has been shown to have good oral bioavailability and to be rapidly absorbed and distributed throughout the body. 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has also been shown to have a long half-life, which allows for less frequent dosing.
Advantages and Limitations for Lab Experiments
One advantage of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is its broad spectrum of activity against various viruses, which makes it a promising candidate for the development of antiviral drugs. However, one limitation of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is its potential for the development of drug resistance, which can occur with prolonged use.
Future Directions
There are several potential future directions for the study of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione. One direction is the development of new and more effective antiviral and anticancer drugs based on 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione. Another direction is the study of the mechanism of action of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione and its potential for the development of new therapeutic targets. Additionally, further research is needed to fully understand the potential advantages and limitations of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione for use in clinical settings.
Scientific Research Applications
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has been studied for its potential use in the treatment of viral infections, particularly HIV. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo, and has also been shown to be active against other viruses such as herpes simplex virus and cytomegalovirus. 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
(Z)-2-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-6-5-7(2)15-12(14-6)16-11(13)10(8(3)17)9(4)18/h5,17H,1-4H3,(H2,13,14,15,16)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKBSYCPDSDBH-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(C(=C(C)O)C(=O)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\C(=C(/C)\O)\C(=O)C)/N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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